1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H21Cl2FN2O. It is a derivative of piperidine, a heterocyclic amine, and contains both fluorine and methoxy functional groups on a benzyl ring. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine .
Scientific Research Applications
1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It’s also advised to keep the compound away from heat/sparks/open flames/hot surfaces .
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzyl chloride and piperidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where piperidine reacts with 3-fluoro-4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine and methoxy groups on the benzyl ring can enhance binding affinity and selectivity towards these targets. The piperidine moiety can interact with various biological pathways, potentially modulating their activity .
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride can be compared with similar compounds such as:
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride: This compound lacks the fluorine substituent, which may result in different binding affinities and biological activities.
1-(3-Methoxypropyl)piperidin-4-amine: This compound has a different alkyl chain length, which can affect its chemical reactivity and biological properties.
1-(4-Trifluoromethyl)benzyl piperazine: This compound contains a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical and biological behavior.
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-10(8-12(13)14)9-16-6-4-11(15)5-7-16;;/h2-3,8,11H,4-7,9,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKBRVKCYQMSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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